(2Z)-2-{2-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1-benzothiophen-3(2H)-one
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Overview
Description
The compound (2Z)-2-{2-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1-benzothiophen-3(2H)-one is a synthetic organic molecule that belongs to the class of benzothiophenes. Benzothiophenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a benzylidene group, a bromine atom, and a methoxy group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-{2-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1-benzothiophen-3(2H)-one typically involves multiple steps, including the formation of the benzothiophene core and subsequent functionalization. One common method involves the following steps:
Formation of Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate aldehyde or ketone.
Methoxylation: The methoxy group is introduced via a methylation reaction using a methylating agent like dimethyl sulfate or methyl iodide.
Benzylidene Formation: The final step involves the formation of the benzylidene group through a condensation reaction between the benzothiophene derivative and a benzaldehyde derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and benzylidene groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the benzylidene group, converting it to a benzyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom allows for nucleophilic substitution reactions, where it can be replaced by various nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of carboxylic acids, aldehydes, or ketones.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted benzothiophenes with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-{2-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1-benzothiophen-3(2H)-one is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is studied for its potential therapeutic properties. Benzothiophene derivatives have shown promise in the treatment of diseases such as cancer, inflammation, and infections. The presence of the bromine and methoxy groups may enhance the compound’s biological activity and selectivity towards specific molecular targets.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and photovoltaic cells. Its unique electronic properties make it a valuable component in the design of new materials with improved performance.
Mechanism of Action
The mechanism of action of (2Z)-2-{2-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1-benzothiophen-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups may facilitate binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit the activity of certain enzymes involved in disease progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-{4-[(3-Methylbenzyl)oxy]benzylidene}hydrazinecarbothioamide: This compound shares a similar benzylidene structure but differs in the presence of a hydrazinecarbothioamide group.
(2Z)-2-{3-Ethoxy-4-[(2-methylbenzyl)oxy]benzylidene}-N-ethyl hydrazinecarbothioamide: This compound features an ethoxy group and an N-ethyl hydrazinecarbothioamide group, providing different chemical properties.
Uniqueness
The uniqueness of (2Z)-2-{2-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1-benzothiophen-3(2H)-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom allows for versatile substitution reactions, while the methoxy and benzylidene groups contribute to its potential therapeutic properties.
Properties
Molecular Formula |
C24H19BrO3S |
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Molecular Weight |
467.4 g/mol |
IUPAC Name |
(2Z)-2-[[2-bromo-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methylidene]-1-benzothiophen-3-one |
InChI |
InChI=1S/C24H19BrO3S/c1-15-7-9-16(10-8-15)14-28-21-13-19(25)17(11-20(21)27-2)12-23-24(26)18-5-3-4-6-22(18)29-23/h3-13H,14H2,1-2H3/b23-12- |
InChI Key |
SAAFTKILLVGELC-FMCGGJTJSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C(=C2)Br)/C=C\3/C(=O)C4=CC=CC=C4S3)OC |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C(=C2)Br)C=C3C(=O)C4=CC=CC=C4S3)OC |
Origin of Product |
United States |
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